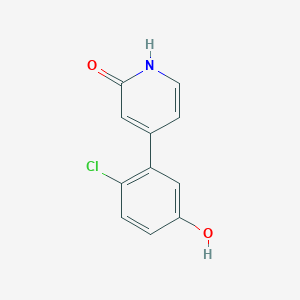

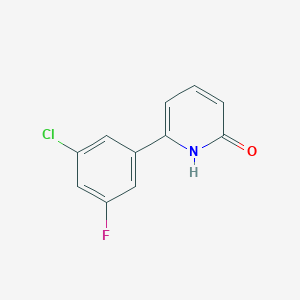

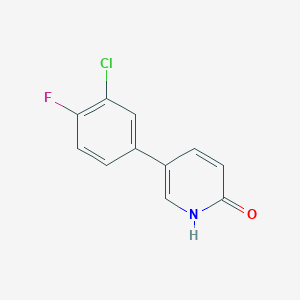

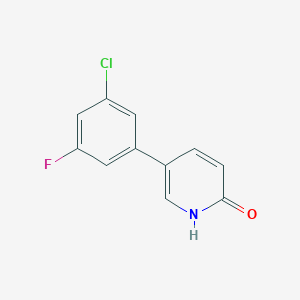

5-(3-Chloro-5-fluorophenyl)-2-hydroxypyridine, 95%

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

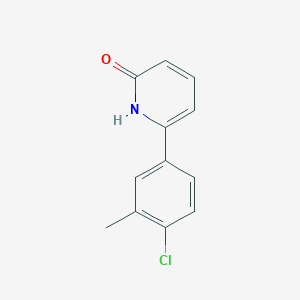

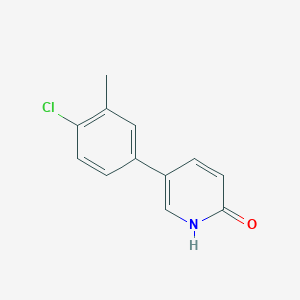

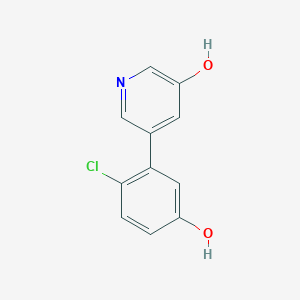

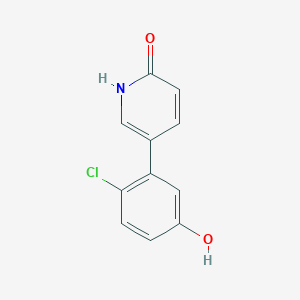

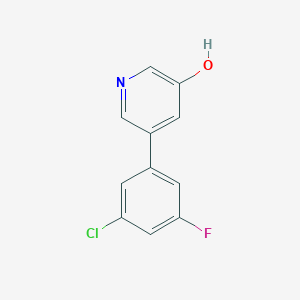

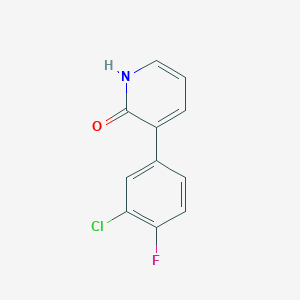

5-(3-Chloro-5-fluorophenyl)-2-hydroxypyridine, or 5-CFHP, is a synthetic compound that has been studied for its potential applications in scientific research. This compound is a derivative of pyridines, a class of heterocyclic compounds that are composed of five carbon atoms and one nitrogen atom. 5-CFHP has been studied for its potential use in a variety of research applications, including drug design, drug delivery, and biochemistry.

Scientific Research Applications

5-CFHP has been studied for its potential use in a variety of scientific research applications. This compound has been used in the design of novel drugs, as it has been shown to interact with various biological targets. Additionally, 5-CFHP has been studied for its potential use in drug delivery systems, as it has been shown to be able to bind to lipids, proteins, and other molecules. Furthermore, 5-CFHP has been studied for its potential use in biochemistry, as it has been shown to be able to interact with enzymes and other biological molecules.

Mechanism of Action

The mechanism of action of 5-CFHP is not fully understood. However, it is believed to interact with biological targets through hydrogen bonding and hydrophobic interactions. Additionally, 5-CFHP has been shown to interact with lipids, proteins, and other molecules, suggesting that it may be able to form complexes with these molecules and disrupt their structure and function.

Biochemical and Physiological Effects

The biochemical and physiological effects of 5-CFHP have not been studied extensively. However, it has been shown to interact with enzymes and other biological molecules, suggesting that it may be able to alter the activity of these molecules. Additionally, 5-CFHP has been studied for its potential use in drug delivery systems, suggesting that it may be able to affect the absorption and distribution of drugs in the body.

Advantages and Limitations for Lab Experiments

The advantages of using 5-CFHP in laboratory experiments include its low cost and easy availability. Additionally, this compound is relatively stable, making it suitable for long-term storage. However, there are some limitations to using 5-CFHP in laboratory experiments. This compound is not water-soluble, making it difficult to use in aqueous solutions. Additionally, 5-CFHP has a low solubility in organic solvents, making it difficult to use in organic reactions.

Future Directions

The potential applications of 5-CFHP in scientific research are vast. One potential direction for future research is to explore the potential of 5-CFHP as a drug delivery system. Additionally, further research could be conducted to better understand the mechanism of action of this compound. Additionally, further research could be conducted to explore the potential of 5-CFHP as a therapeutic agent. Finally, further research could be conducted to explore the potential of 5-CFHP as a diagnostic tool.

Synthesis Methods

5-CFHP is synthesized from a variety of starting materials, including pyridine, 3-chloro-5-fluorophenyl bromide, and potassium carbonate. The synthesis process begins by combining pyridine and 3-chloro-5-fluorophenyl bromide in a reaction flask, which is heated to a temperature of 130°C. During this reaction, the 3-chloro-5-fluorophenyl bromide reacts with the pyridine to form 5-CFHP. The reaction is then cooled to room temperature and the product is isolated. The final product is purified by recrystallization from a mixture of ethanol and water.

properties

IUPAC Name |

5-(3-chloro-5-fluorophenyl)-1H-pyridin-2-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7ClFNO/c12-9-3-8(4-10(13)5-9)7-1-2-11(15)14-6-7/h1-6H,(H,14,15) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PLRDYQVWKCBTFG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=O)NC=C1C2=CC(=CC(=C2)Cl)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7ClFNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20682887 |

Source

|

| Record name | 5-(3-Chloro-5-fluorophenyl)pyridin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20682887 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.63 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(3-Chloro-5-fluorophenyl)pyridin-2(1H)-one | |

CAS RN |

1111115-41-3 |

Source

|

| Record name | 5-(3-Chloro-5-fluorophenyl)pyridin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20682887 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.